

The Pharmacokinetics of Novel Antitumor Agents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of three distinct classes of novel antitumor agents: a tyrosine kinase inhibitor (Osimertinib), an antibody-drug conjugate (Sacituzumab Govitecan), and a CAR-T cell therapy (Tisagenlecleucel). The guide is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the absorption, distribution, metabolism, and excretion (ADME) properties of these innovative therapies.

Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib is an oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is selective for both EGFR-TKI sensitizing and T790M resistance mutations. [1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of osimertinib have been characterized in patients with nonsmall cell lung cancer (NSCLC). The data from population pharmacokinetic models are summarized below.



Parameter	Value	Units	Study Population
Absorption			
Time to Maximum Concentration (Tmax)	~6	hours	NSCLC Patients
Distribution			
Volume of Distribution (Vd/F)	986	L	NSCLC Patients
Metabolism			
Primary Metabolites	AZ7550, AZ5104	-	NSCLC Patients
Primary Enzyme	CYP3A4/5	-	In vitro studies
Elimination			
Apparent Oral Clearance (CL/F)	14.2	L/h	NSCLC Patients
Terminal Half-life (t1/2)	~48	hours	NSCLC Patients
Steady State			
Time to Steady State	~15	days	NSCLC Patients
AUCss (80 mg QD)	11,258	nmol·h/L	NSCLC Patients
Cmax,ss (80 mg QD)	501	nmol/L	NSCLC Patients
Cmin,ss (80 mg QD)	417	nmol/L	NSCLC Patients

Data compiled from population pharmacokinetic analyses of the AURA and FLAURA studies.[1] [2]

Experimental Protocols

Study Design: Pharmacokinetic data for osimertinib and its metabolite AZ5104 were collected from two studies in patients with NSCLC (n=748) and one study in healthy volunteers (n=32) following single or multiple once-daily oral doses of 20-240 mg.[1][3]

Foundational & Exploratory





Sample Collection: Plasma samples were collected at predefined time points post-dose to characterize the pharmacokinetic profile.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation: Protein precipitation of plasma samples was performed, typically with acetonitrile.[4][5]
- Chromatographic Separation: Separation was achieved using a C18 analytical column. The mobile phase often consisted of a gradient of aqueous formic acid and an organic solvent like acetonitrile.[4][5]
- Detection: A triple quadrupole mass spectrometer with electrospray ionization in positive mode was used for detection and quantification.[4][5] Multiple reaction monitoring (MRM) was employed to monitor specific ion transitions for osimertinib and its metabolites.[6]
- Quantification Range: The validated concentration ranges were typically from 1.25 to 3000 ng/mL.[5]

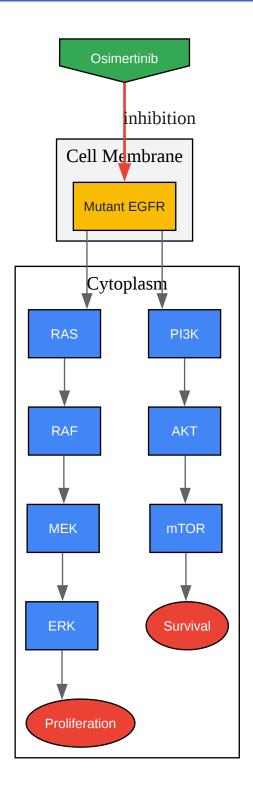
Pharmacokinetic Analysis: Non-linear mixed-effects modeling was used to characterize the population pharmacokinetics of osimertinib and its metabolite AZ5104.[1][3] A two-compartment model with first-order absorption and elimination was found to adequately describe the data.[1] Covariates such as body weight, serum albumin, and ethnicity were evaluated for their impact on pharmacokinetic parameters.[1][3]

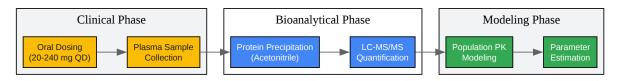
Signaling Pathway and Experimental Workflow

Osimertinib Mechanism of Action

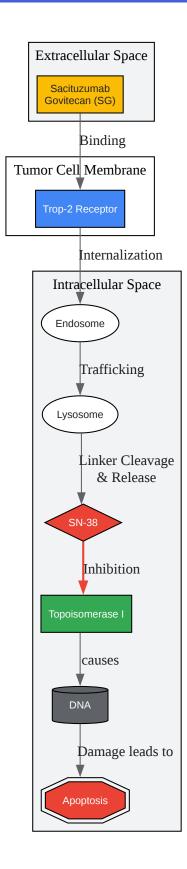
Osimertinib selectively inhibits mutant EGFR, thereby blocking downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for tumor cell proliferation and survival.[7]



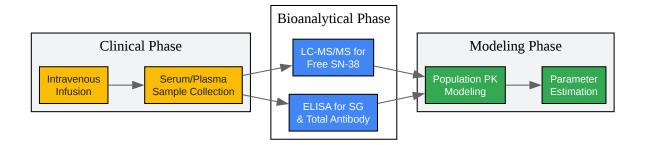


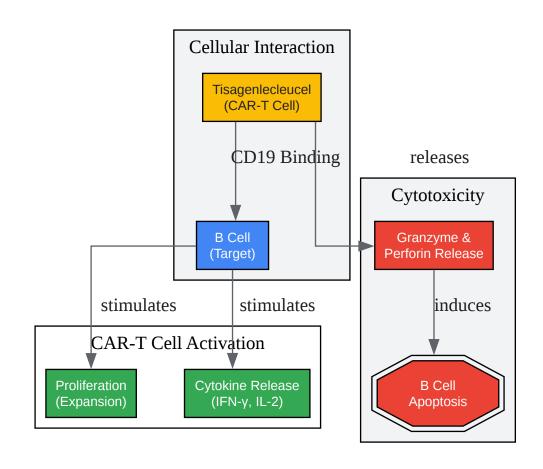


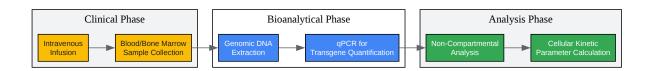












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References

- 1. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Osimertinib in Patients With Non-Small Cell Lung Cancer
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bocsci.com [bocsci.com]
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 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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